5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold known for diverse pharmacological activities, including anti-inflammatory, anticancer, and neuromodulatory effects . The structure features a pyrazole ring fused to a quinoline core, with substituents at positions 3, 5, 7, and 6. Key groups include:
- 3-(4-Ethoxyphenyl): A 4-ethoxyphenyl group contributing to electron-donating effects and metabolic stability.
- 7,8-Dimethoxy: Methoxy groups enhancing solubility and influencing receptor binding .
Its molecular weight is approximately 459.9 g/mol, with a computed XLogP3 of ~4.7, indicating moderate hydrophobicity . The topological polar surface area (58.4 Ų) suggests moderate membrane permeability .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c1-4-34-20-11-7-18(8-12-20)26-22-16-31(15-17-5-9-19(28)10-6-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIMXDJVWBUZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this pyrazoloquinoline derivative typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by various substitution reactions to introduce the chlorophenyl and ethoxyphenyl groups. The detailed synthetic pathways are critical for optimizing yield and purity, which directly influence biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, it showed selective cytotoxicity against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| MDA-MB-468 (Breast) | 10 | Doxorubicin | 15 |
| A498 (Renal) | 8 | Cisplatin | 12 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound exhibits anti-inflammatory activity. It has been shown to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages, which is a model for studying inflammation. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary results indicate moderate antibacterial and antifungal activities against several strains. The compound's structure suggests that the presence of the chlorophenyl group may enhance its interaction with microbial targets.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, which is detrimental to cancer cells.
- Inhibition of Key Signaling Pathways : It interferes with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of this compound in vitro and in vivo:
- Study on Breast Cancer Cells : A study reported that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours.
- In Vivo Efficacy : Animal models treated with this compound showed significant tumor regression compared to control groups.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound (XLogP3 = 4.7) is less hydrophobic than ELND006 (XLogP3 = 5.2) due to the absence of trifluoromethyl groups .
- Substituent Effects : The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to 4-methoxyphenyl analogs (e.g., 4k) by reducing oxidative demethylation .
Pharmacological Activity Comparison
Gamma-Secretase Inhibitors (ELND006/ELND007)
Neurotensin Receptor 1 (NTR1) Agonists
Anti-Inflammatory Agents (2i, 2m)
- Mechanism: Inhibition of NO production via iNOS and COX-2 suppression .
- Structural Requirement: Amino and hydroxyl groups are critical for activity. The target compound’s dimethoxy and ethoxy groups may limit NO inhibition compared to 2i.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
